

# Application Notes & Protocols: Comprehensive Characterization of 2-Iodo-4-nitroanisole

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## Compound of Interest

Compound Name: 2-Iodo-4-nitroanisole

CAS No.: 5399-03-1

Cat. No.: B188917

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## Introduction

**2-Iodo-4-nitroanisole** (CAS No: 5399-03-1) is a vital intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities.<sup>[1]</sup> Its molecular structure, featuring an iodinated phenyl ring activated by a nitro group and a methoxy group, presents a unique combination of functionalities that require a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the structural elucidation and purity assessment of **2-Iodo-4-nitroanisole**. The methodologies outlined herein are designed to be robust and self-validating, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

## Molecular Structure and Properties

- Molecular Formula: C<sub>7</sub>H<sub>6</sub>INO<sub>3</sub>
- Molecular Weight: 279.03 g/mol
- Appearance: Typically a solid at room temperature.

- Key Structural Features: A benzene ring substituted with an iodine atom at position 2, a nitro group at position 4, and a methoxy group at position 1.

## Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For **2-Iodo-4-nitroanisole**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for confirming the substitution pattern on the aromatic ring and the presence of the methoxy group.

### $^1\text{H}$ NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choices: The choice of a deuterated solvent like DMSO- $d_6$  or  $\text{CDCl}_3$  is critical for dissolving the analyte without introducing interfering proton signals. A standard operating frequency of 300 MHz or higher is recommended to achieve adequate signal dispersion for the aromatic protons.[1]

Expected  $^1\text{H}$  NMR Spectral Data (in DMSO- $d_6$ ):[1]



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Protocol:  $^1\text{H}$  NMR Analysis of **2-Iodo-4-nitroanisole**

- Sample Preparation: Accurately weigh 5-10 mg of **2-Iodo-4-nitroanisole** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry NMR tube.

- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters (e.g.,  $30^\circ$  pulse angle, 2-second relaxation delay, 16-32 scans).
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
  - Integrate the peaks to determine the relative proton ratios.
  - Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

## $^{13}\text{C}$ NMR Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choices: Proton-decoupled  $^{13}\text{C}$  NMR is employed to simplify the spectrum, yielding a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment of each carbon.

Expected  $^{13}\text{C}$  NMR Resonances:

While a specific literature source for the  $^{13}\text{C}$  NMR of **2-Iodo-4-nitroanisole** is not readily available, predicted values based on substituent effects can be estimated. The carbon attached to the iodine will be significantly shielded, while the carbons attached to the nitro and methoxy groups will be deshielded.

### Protocol: $^{13}\text{C}$ NMR Analysis of **2-Iodo-4-nitroanisole**

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR analysis.
- Instrument Setup:
  - Tune the probe to the  $^{13}\text{C}$  frequency.
- Data Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. Due to the low natural abundance of  $^{13}\text{C}$  and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are typically required.
- Data Processing:
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.
  - Reference the spectrum to the solvent peak (e.g., DMSO- $d_6$  at 39.52 ppm).

## Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through fragmentation patterns.

### Electrospray Ionization (ESI-MS): Soft Ionization for Molecular Ion Confirmation

Causality of Experimental Choices: ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the parent molecule. The analysis is often coupled with liquid chromatography (LC) for online separation and analysis.

Expected ESI-MS Data:



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Data sourced from PubChemLite.[2]

Protocol: LC-ESI-MS Analysis of **2-Iodo-4-nitroanisole**

- Sample Preparation: Prepare a dilute solution of **2-Iodo-4-nitroanisole** (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
- LC-MS System Configuration:
  - LC System:
    - Column: A reverse-phase C18 column is suitable.
    - Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) to facilitate ionization.[3]
    - Flow Rate: Typically 0.2-0.5 mL/min.
  - MS System (ESI Source):
    - Ionization Mode: Positive or negative ion mode.
    - Capillary Voltage: Typically 3-5 kV.
    - Nebulizing Gas: Nitrogen, at a pressure and temperature optimized for desolvation.
- Data Acquisition:

- Inject a small volume (e.g., 1-5  $\mu\text{L}$ ) of the sample solution.
- Acquire mass spectra over a relevant m/z range (e.g., 100-500).
- Data Analysis:
  - Extract the mass spectrum corresponding to the chromatographic peak of **2-Iodo-4-nitroanisole**.
  - Identify the molecular ion peak and any common adducts.

## Section 3: Chromatographic Techniques

Chromatography is essential for assessing the purity of **2-Iodo-4-nitroanisole** and for separating it from any starting materials, byproducts, or degradation products.

### High-Performance Liquid Chromatography (HPLC)

Causality of Experimental Choices: Reverse-phase HPLC is the method of choice for analyzing moderately polar organic compounds like **2-Iodo-4-nitroanisole**.<sup>[3]</sup> A C18 stationary phase provides good retention, and a mobile phase of acetonitrile and water allows for the elution of the analyte with good peak shape. UV detection is highly effective due to the presence of the chromophoric nitrobenzene system.

Protocol: Purity Analysis by RP-HPLC

- System Preparation:
  - HPLC System: A standard HPLC system with a UV detector.
  - Column: A C18 column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$  particle size).
  - Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). For MS compatibility, replace any non-volatile acids with formic acid.<sup>[3]</sup> The mobile phase should be filtered and degassed.
- Method Parameters:
  - Flow Rate: 1.0 mL/min.<sup>[4]</sup>

- Injection Volume: 10  $\mu$ L.
- Column Temperature: Ambient or controlled (e.g., 25  $^{\circ}$ C).
- UV Detection Wavelength: 275 nm is a suitable wavelength for detection.[4]
- Analysis:
  - Prepare a standard solution of **2-Iodo-4-nitroanisole** of known concentration.
  - Prepare the sample solution to be analyzed at a similar concentration.
  - Inject the standard and sample solutions.
  - Determine the retention time of **2-Iodo-4-nitroanisole** from the standard chromatogram.
  - Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

## Section 4: Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.

Causality of Experimental Choices: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution. The key is to obtain a high-quality spectrum that clearly shows the characteristic vibrational frequencies.

Expected Characteristic FT-IR Absorption Bands:



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Protocol: FT-IR Analysis

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **2-Iodo-4-nitroanisole** with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
  - Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis:
  - Identify the major absorption bands and assign them to the corresponding functional groups.

## Section 5: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

Causality of Experimental Choices: The choice of solvent is important as it can influence the position of the absorption maxima. A non-polar solvent like cyclohexane or a polar solvent like ethanol can be used. The spectrum of anisole in cyclohexane shows a maximum absorption at 220 nm.[5] The presence of the nitro group is expected to shift the absorption to longer wavelengths.

#### Protocol: UV-Vis Analysis

- **Sample Preparation:** Prepare a dilute solution of **2-Iodo-4-nitroanisole** in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:**
  - Record a baseline spectrum using a cuvette containing only the solvent.
  - Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.
- **Data Analysis:**
  - Determine the wavelength(s) of maximum absorbance ( $\lambda_{\max}$ ).

## Visualization of the Analytical Workflow



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Caption: Integrated workflow for the comprehensive characterization of **2-Iodo-4-nitroanisole**.

## Safety Precautions

**2-Iodo-4-nitroanisole** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6]

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